An In-depth Technical Guide to 8-(1-Pyrrolidinyl)-5-quinolinamine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide to 8-(1-Pyrrolidinyl)-5-quinolinamine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities. Among these, the 8-aminoquinoline class has been a cornerstone in the development of antimalarial drugs. This technical guide provides a comprehensive overview of 8-(1-Pyrrolidinyl)-5-quinolinamine, a representative member of a promising new generation of quinoline derivatives. While specific data on this exact molecule is emerging, this guide synthesizes the available information and draws upon the extensive knowledge of structurally related 8-substituted-5-aminoquinolines to provide a detailed exploration of their synthesis, biological activities, and potential therapeutic applications. We delve into their anti-infective properties, particularly their antiplasmodial and antifungal activities, and discuss the putative mechanisms of action. This guide is intended to be a valuable resource for researchers and drug development professionals interested in the expanding field of quinoline-based therapeutics.
Introduction: The Versatility of the Quinoline Scaffold
Quinoline and its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antiprotozoal effects.[1][2] The 8-aminoquinoline subclass, in particular, has a rich history in the fight against malaria, with primaquine being a key drug for the radical cure of relapsing malaria.[3][4] The introduction of a pyrrolidine moiety at the 8-position and an amine at the 5-position of the quinoline ring system creates a novel chemical entity with the potential for unique biological properties. The pyrrolidine ring can influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties
While detailed experimental data for 8-(1-Pyrrolidinyl)-5-quinolinamine is not extensively published, its basic physicochemical properties can be inferred from its structure and available data for its dihydrochloride salt.
| Property | Value/Information | Source |
| Chemical Name | 8-(1-Pyrrolidinyl)-5-quinolinamine | - |
| Synonym(s) | 8-(pyrrolidin-1-yl)quinolin-5-amine | |
| CAS Number | 1609407-54-6 (dihydrochloride) | |
| Molecular Formula | C₁₃H₁₅N₃ | Inferred |
| Molecular Weight | 213.28 g/mol (free base) | Inferred |
| Molecular Weight | 286.2 g/mol (dihydrochloride) | |
| Appearance | Solid (dihydrochloride) | |
| Purity | Typically >95% | |
| Storage | Room Temperature (dihydrochloride) |
Synthesis of 8-Substituted-5-Aminoquinolines
The synthesis of 8-(1-Pyrrolidinyl)-5-quinolinamine and its analogs generally follows a multi-step pathway, often starting with the construction of the quinoline core, followed by functional group manipulations to introduce the desired substituents. A plausible synthetic route is outlined below, based on established methodologies for quinoline chemistry.
General Synthetic Strategy
A common approach involves the synthesis of a suitably substituted 8-nitroquinoline intermediate, which can then be reduced to the corresponding 8-aminoquinoline. Subsequent nucleophilic aromatic substitution or other coupling reactions can be employed to introduce the pyrrolidine moiety. The 5-amino group is typically introduced at a later stage, often via reduction of a 5-nitro group.
A representative synthetic workflow is depicted in the following diagram:
Caption: Generalized synthetic workflow for 8-(1-Pyrrolidinyl)-5-quinolinamine.
Experimental Protocol: A Representative Synthesis of an 8-Aminoquinoline Derivative
The following protocol is a generalized procedure for the synthesis of an 8-aminoquinoline derivative, which can be adapted for the synthesis of the target compound. This protocol is based on the well-established Skraup synthesis.[5]
Protocol 1: Skraup Synthesis of an 8-Aminoquinoline Precursor
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully add 1.5 to 2.5 parts by weight of concentrated sulfuric acid.
-
Addition of Reactants: With continuous stirring, add 2.5 to 3.5 parts of glycerol. To this mixture, add 1 part of a suitable o-aminophenol derivative and 0.02 parts of ferrous sulfate (FeSO₄) as a catalyst.[5]
-
Heating: Heat the reaction mixture to 135-140°C.
-
Addition of Oxidizing Agent: Slowly add 0.5 parts of an oxidizing agent, such as o-nitrophenol, over a period of 3 hours while maintaining the temperature.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a sodium hydroxide solution to a pH of 7-8. The crude quinoline derivative will precipitate.
-
Purification: Isolate the crude product by filtration and purify by recrystallization from a suitable solvent like ethanol.
Further functionalization, such as nitration and amination, would be required to arrive at the final product.
Biological Activities and Therapeutic Potential
The 8-aminoquinoline scaffold is a versatile pharmacophore with a broad spectrum of biological activities. The introduction of a pyrrolidine ring at the 8-position is anticipated to modulate these activities and potentially confer novel therapeutic properties.
Antiplasmodial Activity
8-Aminoquinolines are a critical class of antimalarial drugs, known for their activity against the liver stages of Plasmodium parasites.[3] The proposed mechanism of action for many 8-aminoquinolines involves metabolic activation by host cytochrome P450 enzymes (CYP450) to form reactive metabolites. These metabolites can generate reactive oxygen species (ROS), leading to oxidative damage and parasite death.[6]
Caption: Putative mechanism of action of 8-aminoquinolines against malaria parasites.
Protocol 2: In Vitro Antiplasmodial Activity Assay (pLDH Method)
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Parasite Culture: Culture chloroquine-sensitive (e.g., NF54) and/or chloroquine-resistant (e.g., K1) strains of P. falciparum in human red blood cells in RPMI-1640 medium supplemented with human serum.
-
Drug Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate.
-
Incubation: Add the synchronized parasite culture (typically at the ring stage) to the wells and incubate for 48-72 hours under standard culture conditions.
-
pLDH Assay: After incubation, lyse the cells and measure the activity of the parasite-specific lactate dehydrogenase (pLDH) using a colorimetric assay. The absorbance is proportional to the number of viable parasites.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[7]
Antifungal Activity
Several quinoline derivatives have demonstrated significant antifungal activity.[8][9] Studies on functionalized (pyrrolidin-1-yl)quinolines have revealed promising minimum inhibitory concentration (MIC) values against various fungal species, including Rhodotorula bogoriensis and Aspergillus flavus.[6] The antifungal activity of these compounds is often evaluated using standard broth microdilution methods.
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)
-
Fungal Strains: Use a panel of clinically relevant fungal strains, such as Candida albicans, Candida glabrata, and Aspergillus fumigatus.
-
Inoculum Preparation: Prepare a standardized inoculum of each fungal strain according to CLSI guidelines.
-
Drug Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing RPMI-1640 medium.
-
Incubation: Add the fungal inoculum to each well and incubate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control.[8]
Other Potential Therapeutic Applications
The versatile quinoline scaffold suggests that 8-(1-Pyrrolidinyl)-5-quinolinamine and its analogs may possess other therapeutic properties, including:
-
Antibacterial Activity: Quinoline derivatives are known to have antibacterial properties, and further investigation into the activity of this compound against a panel of pathogenic bacteria is warranted.[1]
-
Anticancer Activity: Certain 8-hydroxyquinoline derivatives have shown cytotoxic activity against various cancer cell lines.[10][11] The potential of 8-(1-Pyrrolidinyl)-5-quinolinamine as an anticancer agent could be explored.
Structure-Activity Relationships (SAR)
While a detailed SAR for 8-(1-Pyrrolidinyl)-5-quinolinamine is not yet established, some general trends can be extrapolated from the broader class of quinoline derivatives. The nature and position of substituents on the quinoline ring can significantly impact biological activity. For instance, the introduction of a pyrrolidine ring at the 8-position may enhance cell permeability and target engagement compared to a simple amino group. The 5-amino group could also play a crucial role in target binding or in modulating the electronic properties of the quinoline ring system. Further studies involving systematic modifications of the pyrrolidine and amino substituents are necessary to elucidate the SAR for this class of compounds.
Future Directions and Conclusion
8-(1-Pyrrolidinyl)-5-quinolinamine represents an intriguing scaffold for the development of new therapeutic agents. While current research has highlighted the potential of related compounds, further investigation is needed to fully characterize the biological profile of this specific molecule. Future studies should focus on:
-
Detailed Synthesis and Characterization: Development and publication of a robust and scalable synthetic route for 8-(1-Pyrrolidinyl)-5-quinolinamine, along with comprehensive spectroscopic characterization.
-
In-depth Biological Evaluation: Systematic screening against a broad panel of pathogens (parasites, fungi, bacteria) and cancer cell lines to determine its full therapeutic potential and to obtain quantitative data (IC₅₀, MIC).
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and Toxicological Profiling: In vivo studies to assess its absorption, distribution, metabolism, excretion, and toxicity profile.
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